molecular formula C7H9NOS2 B14450828 1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone CAS No. 73548-99-9

1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone

Cat. No.: B14450828
CAS No.: 73548-99-9
M. Wt: 187.3 g/mol
InChI Key: KREOOAAKWCONNP-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone is a chemical compound characterized by its unique thiazole ring structure This compound is known for its potential applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of 1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone typically involves the reaction of 4-methyl-2-methylsulfanyl-thiazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the methylsulfanyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. Pathways involved in its mechanism of action may include enzyme inhibition or receptor antagonism, depending on the specific application.

Comparison with Similar Compounds

1-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanone can be compared with other thiazole derivatives, such as:

    2-(4-Methyl-2-methylsulfanyl-thiazol-5-yl)-ethanol: This compound has a similar structure but with an additional hydroxyl group, which may alter its reactivity and biological activity.

    1-acetoxy-2-(4-methyl-2-methylsulfanyl-thiazol-5-yl)-ethane:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS2/c1-4-6(5(2)9)11-7(8-4)10-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREOOAAKWCONNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504080
Record name 1-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73548-99-9
Record name 1-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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